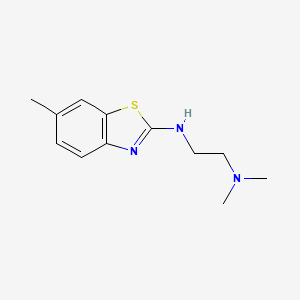

N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Übersicht

Beschreibung

N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C12H17N3S and its molecular weight is 235.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : CHNS

- Molecular Weight : 235.35 g/mol

- CAS Number : 1105194-97-5

- Purity : Typically 95% .

The benzothiazole moiety in this compound is known for its diverse biological activities, including antimicrobial and anticonvulsant properties. The compound's structure allows it to interact with various biological targets, which can lead to significant pharmacological effects.

Anticonvulsant Activity

Research has shown that compounds containing the benzothiazole structure exhibit anticonvulsant properties. A study on related compounds demonstrated that they were effective in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models of epilepsy without showing neurotoxicity or liver toxicity . This suggests that this compound may also possess similar anticonvulsant capabilities.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. The benzothiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity .

Case Studies

- Anticonvulsant Study :

- Antimicrobial Efficacy :

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DM-BTDA has shown promise in the field of medicinal chemistry due to its structural characteristics that allow for interactions with biological targets.

Antimicrobial Activity

Research indicates that DM-BTDA exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its benzothiazole moiety is known for enhancing bioactivity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that DM-BTDA may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. This positions it as a potential lead compound for further development in cancer therapeutics.

Material Science

In material science, DM-BTDA serves as an important building block for synthesizing novel polymers and materials.

Polymer Synthesis

DM-BTDA can be utilized to create polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to heat and chemical degradation, making it suitable for applications in coatings, adhesives, and composite materials.

Nanocomposites

The compound's unique structure allows it to be integrated into nanocomposites, enhancing their electrical and thermal conductivity. This application is particularly relevant in electronics and energy storage devices.

Environmental Applications

DM-BTDA has potential applications in environmental science, particularly in the area of pollutant degradation and sensing.

Pollutant Degradation

Research has indicated that DM-BTDA can act as a catalyst in the degradation of organic pollutants in wastewater treatment processes. Its ability to facilitate reactions that break down complex organic molecules makes it a candidate for developing more efficient wastewater treatment technologies.

Environmental Sensing

The compound's properties can be harnessed to develop sensors for detecting environmental contaminants. Its sensitivity to specific chemical environments allows for the design of sensors capable of identifying harmful substances at low concentrations.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy of DM-BTDA | Assessing effectiveness against bacterial strains | Demonstrated significant inhibition of growth against E. coli and S. aureus |

| Synthesis of High-performance Polymers | Evaluating polymer blends containing DM-BTDA | Enhanced thermal stability and mechanical strength observed |

| Catalytic Degradation of Organic Pollutants | Investigating DM-BTDA as a catalyst | Effective reduction of chemical oxygen demand (COD) in treated wastewater |

Eigenschaften

IUPAC Name |

N',N'-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c1-9-4-5-10-11(8-9)16-12(14-10)13-6-7-15(2)3/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUHKFSOYMOUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201173527 | |

| Record name | N1,N1-Dimethyl-N2-(6-methyl-2-benzothiazolyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-97-5 | |

| Record name | N1,N1-Dimethyl-N2-(6-methyl-2-benzothiazolyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N1-Dimethyl-N2-(6-methyl-2-benzothiazolyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.